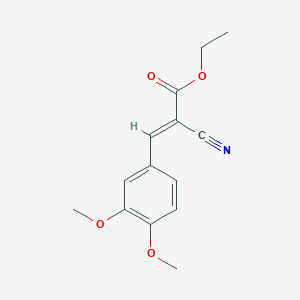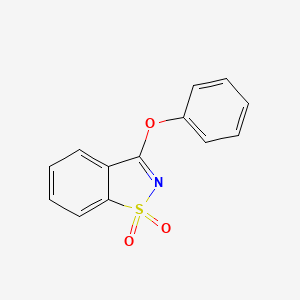
ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate
説明
Synthesis Analysis
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate and its derivatives can be synthesized through a range of chemical reactions, highlighting the versatility of this compound. For instance, one study describes the synthesis of a novel derivative through a combined experimental and theoretical approach, underscoring the compound's electrophilic nature and the importance of intra- and intermolecular interactions in its formation (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate has been elucidated using techniques such as X-ray crystallography and spectroscopy. A study using X-ray crystallography revealed the crystal structure of a related compound, highlighting its monoclinic space group and the existence of two structural isomers (Gupta et al., 2007).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, showcasing its reactivity and utility in organic synthesis. Research has demonstrated its application in Michael addition reactions, providing a convenient route to synthesize pyrido[2,3-d]pyrimidines, which are important in medicinal chemistry (Berzosa et al., 2010).
Physical Properties Analysis
The physical properties of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate, such as its crystalline structure and absorption properties, have been studied in detail. One investigation into the growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate crystals revealed insights into its structural and optical properties, further contributing to our understanding of its physical characteristics (Kotteswaran et al., 2017).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate, have been a subject of extensive research. Studies have focused on its electrophilic nature, photoluminescence behavior, and potential as a precursor for various organic transformations (Singh et al., 2014).
科学的研究の応用
Antioxidant and Anti-Inflammatory Activities : A study by Madhavi & Sreeramya (2017) synthesized novel compounds, including ethyl 2-cyano-3-(substituted phenyl)acrylamido derivatives, to evaluate their in vitro antioxidant and in vivo anti-inflammatory activities. They discovered that these compounds, particularly those with phenolic substitution, showed significant antioxidant and anti-inflammatory properties (Madhavi & Sreeramya, 2017).
Synthesis and Characterization : In the realm of organic chemistry, Horning et al. (2003) provided insights into the synthesis of related compounds like Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)-propionate, highlighting the process of condensation and reduction as essential steps in the synthesis of such acrylates (Horning et al., 2003).
Chemical Reactivity Analysis : Singh et al. (2013) analyzed a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, providing insights into its molecular structure, interactions, and chemical reactivity using experimental and theoretical approaches. This study is crucial for understanding the compound's reactivity and potential applications in various fields (Singh et al., 2013).
Photophysical and Chemical Properties : Kotteswaran et al. (2017) conducted a study on the growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal, examining its structural, optical, thermal, and electrical characteristics. Such research provides valuable data for the potential use of these compounds in material science and engineering (Kotteswaran et al., 2017).
Synthesis of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : Latif et al. (2003) reported the synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines using Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate. This research contributes to the field of heterocyclic chemistry and the development of novel compounds with potential pharmaceutical applications (Latif et al., 2003).
特性
IUPAC Name |
ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(16)11(9-15)7-10-5-6-12(17-2)13(8-10)18-3/h5-8H,4H2,1-3H3/b11-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSFEPRXXOXYKF-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2286-55-7 | |
| Record name | NSC10162 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL ALPHA-CYANO-3,4-DIMETHOXYCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide](/img/structure/B5557415.png)
![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(N-methyl-L-alanyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5557429.png)

![(1S*,5R*)-6-benzyl-3-[(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)

![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)
![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)

![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)


![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)
![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)